1-(4-fluorophenyl)-4-propoxy-3-(pyrrolidine-1-carbonyl)-1H-pyrazole
Description
1-(4-Fluorophenyl)-4-propoxy-3-(pyrrolidine-1-carbonyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a 4-fluorophenyl group at the 1-position, a propoxy chain at the 4-position, and a pyrrolidine-1-carbonyl moiety at the 3-position of the pyrazole ring. Pyrazole scaffolds are widely explored due to their pharmacological versatility, including antimicrobial, anti-inflammatory, and antiviral activities . The presence of fluorine and pyrrolidine groups may enhance metabolic stability and binding affinity, as seen in other fluorinated pyrazoles .
Properties
IUPAC Name |
[1-(4-fluorophenyl)-4-propoxypyrazol-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-2-11-23-15-12-21(14-7-5-13(18)6-8-14)19-16(15)17(22)20-9-3-4-10-20/h5-8,12H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYMGVMBYBFIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)N2CCCC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-propoxy-3-(pyrrolidine-1-carbonyl)-1H-pyrazole typically involves multi-step reactions. One common approach is to start with commercially available precursors and perform a series of nucleophilic substitution reactions and ester hydrolysis . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to scale up the production while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-propoxy-3-(pyrrolidine-1-carbonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(4-fluorophenyl)-4-propoxy-3-(pyrrolidine-1-carbonyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interaction with biological targets.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-propoxy-3-(pyrrolidine-1-carbonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- The propoxy chain in the target compound distinguishes it from analogs with shorter alkoxy groups (e.g., methoxy) or aromatic substituents (e.g., chlorophenyl in ). This may enhance lipophilicity and membrane permeability.
- Fluorine at the 4-position of the phenyl ring is a common feature in analogs, likely contributing to electronic effects and metabolic stability .
Physicochemical Properties
While direct data for the target compound are unavailable, trends from similar compounds suggest:
- Solubility : Propoxy chains (C3) may increase solubility in organic solvents compared to shorter alkoxy groups (e.g., methoxy in ). Pyrrolidine’s cyclic amine could improve aqueous solubility relative to purely aromatic substituents.
- Melting Points : Fluorinated pyrazoles with bulky substituents (e.g., trifluoromethyl in ) exhibit higher melting points (>150°C), whereas carbaldehyde derivatives () have lower melting points (~100–120°C). The target compound’s melting point is expected to fall within this range.
- Synthetic Yields: Pyrazole derivatives synthesized via Vilsmeier-Haack reactions () or hydrazine condensations () typically achieve yields of 70–90%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
